molecular formula C21H24FN3O2 B244517 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No. B244517
M. Wt: 369.4 g/mol
InChI Key: SQEGDUFKSFKPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as FIPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Mechanism of Action

2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits PLD activity by binding to the active site of the enzyme. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide binds to the active site of PLD, preventing the hydrolysis of phosphatidylcholine and thereby inhibiting PLD activity. This inhibition of PLD activity leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of PLD activity by 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide leads to a decrease in the production of phosphatidic acid, which has been implicated in various cellular processes, including cell migration, proliferation, and apoptosis. 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit cell migration and proliferation in several cell types, including cancer cells. Additionally, 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD and has been extensively characterized in vitro. Additionally, 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to be effective in inhibiting PLD activity in vivo. However, 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has some limitations for lab experiments. It is a small molecule and may have limited tissue penetration. Additionally, 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One area of research is the development of more potent and selective PLD inhibitors. Additionally, the role of PLD in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases, needs to be further investigated. Furthermore, the use of 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in combination with other drugs or treatments needs to be explored to determine its potential therapeutic applications. Finally, the in vivo effects of 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide need to be further characterized to determine its potential as a therapeutic agent.

Synthesis Methods

2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid. This is followed by the reaction of 2-fluorobenzoyl chloride with 4-isobutyryl-1-piperazinecarboxylic acid to obtain 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The final product is then purified through column chromatography to obtain a pure form of 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide.

Scientific Research Applications

2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been used extensively in scientific research to study the role of PLD in various cellular processes. PLD has been implicated in several diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit PLD activity and has been used to study the involvement of PLD in these diseases. Additionally, 2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been used to investigate the role of PLD in cell migration, proliferation, and apoptosis.

properties

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-fluoro-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H24FN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23-20(26)16-7-3-4-8-17(16)22/h3-10,15H,11-14H2,1-2H3,(H,23,26)

InChI Key

SQEGDUFKSFKPNT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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